

Quantitative Analysis of Ilaprazole Sulfone Using LC-MS/MS: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ilaprazole sulfone*

Cat. No.: *B8194808*

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This document provides a detailed methodology for the quantitative analysis of **ilaprazole sulfone**, a major metabolite of the proton pump inhibitor ilaprazole, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, specific, and has been successfully applied to pharmacokinetic studies.

Introduction

Ilaprazole is a novel proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. The quantitative determination of its metabolites, such as **ilaprazole sulfone**, is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies of ilaprazole and its metabolites.

Experimental Protocols

This section details the materials and procedures for the validated LC-MS/MS method for the simultaneous quantification of ilaprazole, **ilaprazole sulfone**, and ilaprazole thiol ether in human plasma.^{[1][2]}

Materials and Reagents

- Ilaprazole, **ilaprazole sulfone**, and ilaprazole thiol ether reference standards

- Omeprazole (Internal Standard, IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Methyl tert-butyl ether (MTBE)
- Water (deionized or Milli-Q)
- Drug-free human plasma

Instrumentation

- Liquid Chromatography: Thermo HyPURITY C18 column (150×2.1 mm, 5 µm)[1][2]
- Mass Spectrometer: API 4000 triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) interface[1]

Preparation of Solutions

- Stock Solutions: Prepare stock solutions of ilaprazole (2.40 mg/mL), **ilaprazole sulfone** (4.50 mg/mL), and ilaprazole thiol ether (1.05 mg/mL) in methanol. The internal standard, omeprazole, is prepared as a stock solution of 2.80 mg/mL in methanol.
- Working Solutions:
 - Internal Standard (IS) Working Solution: Dilute the omeprazole stock solution with a 10 mmol/L ammonium formate water solution to a final concentration of 280 ng/mL.
 - Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by serially diluting the respective stock solutions with drug-free human plasma to achieve the desired concentrations.

Sample Preparation

- Thaw frozen human plasma samples at room temperature.

- In a 1.5 mL microcentrifuge tube, add 200 μ L of the plasma sample.
- Add 100 μ L of a 50 mmol/L ammonium formate water solution and 50 μ L of the 280 ng/mL omeprazole internal standard solution.
- Add 600 μ L of MTBE.
- Vortex the mixture for 2 minutes.
- Centrifuge at $11,500 \times g$ for 10 minutes.
- Transfer the upper organic phase to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen gas.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Inject 10 μ L of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

- Chromatographic Conditions:
 - Column: Thermo HyPURITY C18 (150 \times 2.1 mm, 5 μ m)
 - Mobile Phase: 10 mmol/L ammonium formate in water and acetonitrile (50:50, v/v)
 - Flow Rate: 0.25 mL/min
 - Injection Volume: 10 μ L
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:

- Ilaprazole: m/z 367.2 → 184.0
- **Ilaprazole Sulfone**: m/z 383.3 → 184.1
- Ilaprazole Thiol Ether: m/z 351.2 → 168.1
- Omeprazole (IS): m/z 346.2 → 198.0

Data Presentation

The following tables summarize the quantitative data from the method validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)
Ilaprazole	0.23 - 2400.00	0.23
Ilaprazole Sulfone	0.06 - 45.00	0.06
Ilaprazole Thiol Ether	0.05 - 105.00	0.05

Data sourced from Li et al.

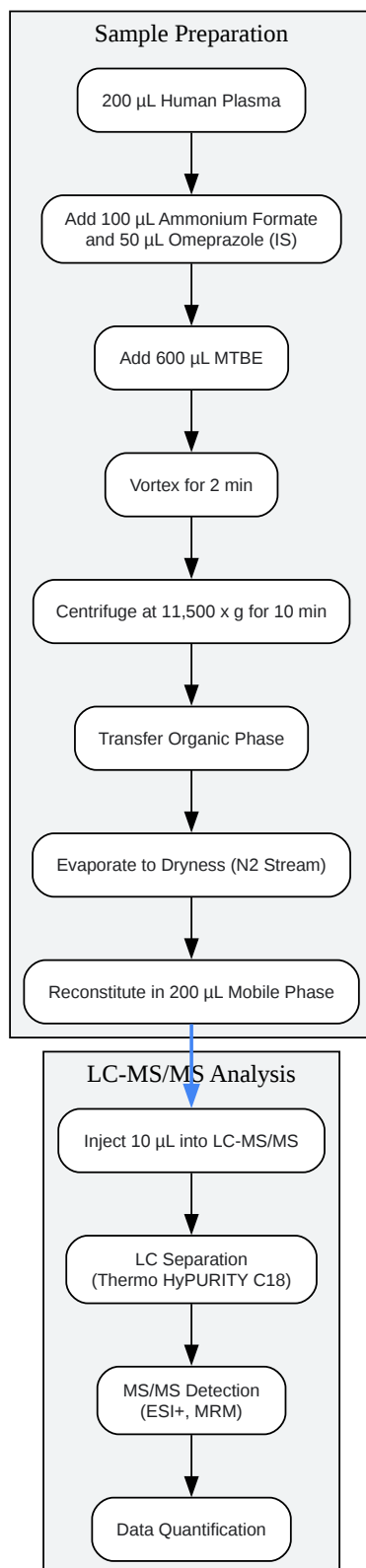
Table 2: Precision and Accuracy

Analyte	Intra-day Precision (RSD, %)	Inter-day Precision (RSD, %)	Accuracy (RE, %)
Ilaprazole	< 15%	< 15%	Within 15%
Ilaprazole Sulfone	< 15%	< 15%	Within 15%
Ilaprazole Thiol Ether	< 15%	< 15%	Within 15%

RSD: Relative Standard Deviation, RE: Relative Error. Data sourced from Li et al.

Visualizations

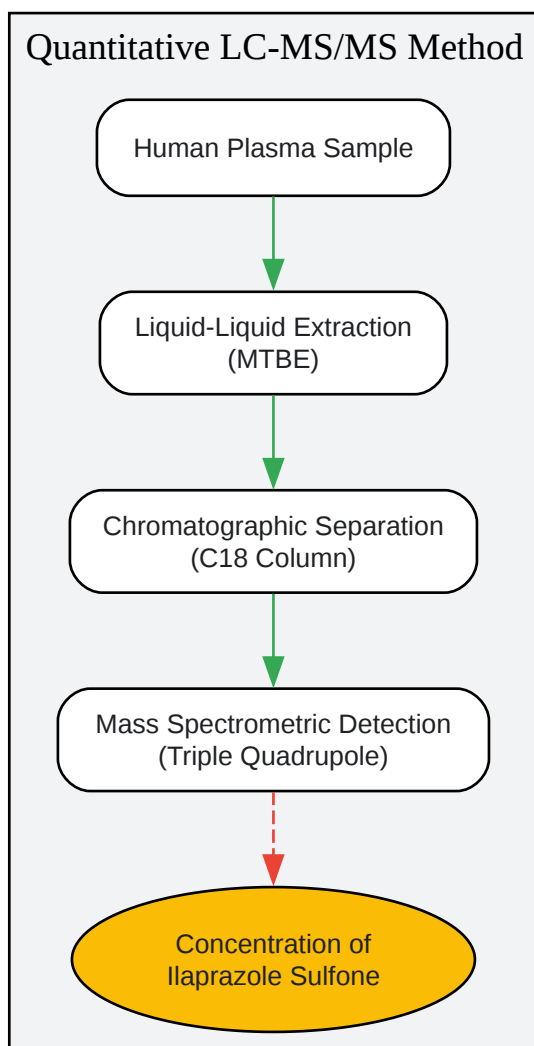
Diagram 1: Experimental Workflow for Ilaprazole Sulfone Quantification



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Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Diagram 2: Logical Relationship of the Analytical Method

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Caption: Key stages of the LC-MS/MS analytical method.

Conclusion

The LC-MS/MS method detailed in this document is a robust and reliable approach for the quantitative analysis of **ilaprazole sulfone** in human plasma. The high sensitivity, specificity, and wide linear range make it suitable for pharmacokinetic and bioequivalence studies, providing valuable data for drug development and clinical research professionals. The successful application of this method has been demonstrated in a pharmacokinetic study following oral administration of ilaprazole.

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References

- 1. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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